molecular formula C14H12Cl3N5 B12928745 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- CAS No. 115204-65-4

9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12928745
CAS No.: 115204-65-4
M. Wt: 356.6 g/mol
InChI Key: UXZRHGZAUJYLRH-UHFFFAOYSA-N
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Description

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound with a molecular formula of C12H8Cl3N5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 2-chloropurine.

    Reaction: The 3,4-dichlorobenzyl chloride is reacted with 2-chloropurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Biological Research: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9-(3,4-dichlorobenzyl)adenine
  • 2-Chloro-9-(3,4-dichlorobenzyl)-6-(2-furyl)-9H-purine

Uniqueness

  • Structural Features : The presence of the N,N-dimethyl group distinguishes it from other similar compounds.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for specific research applications.

Properties

CAS No.

115204-65-4

Molecular Formula

C14H12Cl3N5

Molecular Weight

356.6 g/mol

IUPAC Name

2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3

InChI Key

UXZRHGZAUJYLRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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